Hydrophobicity vs. Standard Aliphatic Analogs
The target compound demonstrates a significantly higher predicted LogP (5.19) compared to the commonly used Fmoc-L-Leucine (LogP 4.1-4.4 [1]) and a measurable difference from Fmoc-L-Norleucine (LogP ~4.5-5.1 ), confirming its superior lipophilicity. It is, however, less hydrophobic than the fully linear Fmoc-2-aminooctanoic acid (LogP 5.6) [2], highlighting that its terminal branching provides a tunable lipophilic profile.
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 5.1947 |
| Comparator Or Baseline | Fmoc-L-Leucine (LogP 4.1-4.4), Fmoc-L-Norleucine (LogP 4.5-5.1), Fmoc-2-aminooctanoic acid (LogP 5.6) |
| Quantified Difference | ΔLogP = +0.8 to +1.1 vs. leucine; ΔLogP = +0.1 to +0.7 vs. norleucine; ΔLogP = -0.4 vs. linear octanoic acid |
| Conditions | Predicted values via fragment-based calculation methods from chemical structure; reported on Leyan (target), Molbase (leucine), Rhawn/Chem960 (norleucine), and PubChem (aminooctanoic acid). |
Why This Matters
A higher LogP promotes greater membrane interaction and peptide-receptor binding in hydrophobic pockets, but the difference from the fully linear analog allows researchers to tune this property and avoid the extreme hydrophobicity that can cause aggregation or non-specific binding.
- [1] Molbase. Fmoc-L-Leucine. LogP: 4.41530. Activate Scientific (LogP 4.10), Chemsrc (LogP 4.95). View Source
- [2] PubChem. Fmoc-(2R)-2-Amino-octanoic acid. XLogP3-AA: 5.6. View Source
